Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-methyl-5-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4-6(9)12-8(5)2/h4H,3H2,1-2H3 |
InChI Key |
FTQDJKWHQPZKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)ON1C |
Origin of Product |
United States |
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